molecular formula C10H13NO2 B2610738 2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine CAS No. 261633-75-4

2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine

Cat. No.: B2610738
CAS No.: 261633-75-4
M. Wt: 179.219
InChI Key: NQAKBMINJHHNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine” is a heterocyclic compound . It is related to the compound “2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol” which has the empirical formula C10H12O3 .


Synthesis Analysis

The synthesis of a similar compound, “2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride”, was achieved using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification. The overall yield was 35% .

Scientific Research Applications

Synthetic and Chemical Properties

  • Synthesis and Chemical Transformations : The synthesis of related compounds, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, involves cyclization of salicylic acid derivatives. These compounds are noted for their wide range of chemical transformations and pharmacological potential, including anticoagulant, antimicrobial, and antitumor properties. The chemical transformations cover various reaction centers, indicating a high potential for constructing new molecular systems with significant pharmacological properties (Hryhoriv, Lega, & Shemchuk, 2021).

Pharmacological Applications

  • Hemostatic Agent : Ethamsylate, a synthetic hemostatic drug, showcases the therapeutic efficacy in cases of capillary bleeding, indicating the importance of derivatives in developing treatments for bleeding disorders. The mechanism of action includes improving platelet adhesiveness and restoring capillary resistance, suggesting a potential area of application for related compounds in managing bleeding disorders (Garay, Chiavaroli, & Hannaert, 2006).

Antioxidant Capacity and Bioactivity

  • Antioxidant Capacity Reaction Pathways : The review on ABTS/PP decolorization assay highlights the potential of certain derivatives as antioxidants, with different reaction pathways for phenolic antioxidants. This suggests the importance of structural features in determining antioxidant capacity, which could guide the synthesis of new antioxidants with enhanced efficacy (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAKBMINJHHNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261633-75-4
Record name 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 5-(2-Nitro-vinyl)-2,3-dihydro-benzo[1,4]dioxine is reacted with lithium aluminium hydride to provide the title compound.
Name
5-(2-Nitro-vinyl)-2,3-dihydro-benzo[1,4]dioxine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.